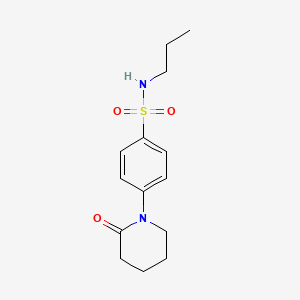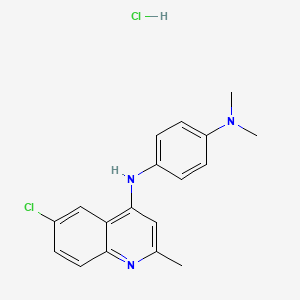
4-(2-oxo-1-piperidinyl)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-piperidinyl)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as SPPB and has been extensively studied for its potential use in various scientific research applications. In
Mécanisme D'action
SPPB works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting carbonic anhydrase, SPPB can reduce inflammation and pain. Additionally, SPPB has been shown to inhibit the activity of certain cancer-related enzymes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
SPPB has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells in vitro. SPPB has been shown to have a low toxicity profile, making it a relatively safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
SPPB has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe compound to work with. Additionally, SPPB has been extensively studied, and its mechanism of action is well understood. However, one limitation of SPPB is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the use of SPPB in scientific research. One potential direction is the development of SPPB-based drugs for the treatment of chronic pain and inflammation. Additionally, SPPB could be further studied for its potential use in the treatment of cancer. Finally, SPPB could be modified to improve its solubility, making it easier to work with in laboratory experiments.
Conclusion:
In conclusion, 4-(2-oxo-1-piperidinyl)-N-propylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new drugs. While SPPB has several advantages as a compound for laboratory experiments, its low solubility can make it difficult to work with in certain experiments. However, with further research, SPPB could have a significant impact on the field of scientific research.
Méthodes De Synthèse
The synthesis of SPPB involves the reaction of 4-chloro-N-propylbenzenesulfonamide with piperidine-2,6-dione in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure SPPB. The synthesis of SPPB is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
SPPB has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. SPPB has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-10-15-20(18,19)13-8-6-12(7-9-13)16-11-4-3-5-14(16)17/h6-9,15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBDLADGUFQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4995835.png)
![N-ethyl-3-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B4995849.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995852.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4995879.png)
![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)

![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)
![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)
![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)